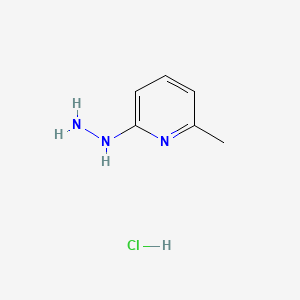

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

Description

Molecular Geometry and Crystallographic Analysis

The crystallographic analysis of 2-hydrazono-6-methyl-1,2-dihydropyridine hydrochloride reveals distinctive structural features that are characteristic of dihydropyridine compounds. The compound crystallizes in a specific space group arrangement that facilitates comprehensive structural determination through single crystal X-ray diffraction methods. The molecular geometry exhibits the characteristic boat conformation commonly observed in 1,4-dihydropyridine derivatives, where the dihydropyridine ring adopts a pronounced non-planar configuration.

Crystallographic studies of related dihydropyridine compounds have demonstrated that these structures typically exhibit specific bond lengths and angles that are crucial for understanding their chemical behavior. The nitrogen-nitrogen bond length in the hydrazono group is approximately 1.388 angstroms, which is consistent with values observed in similar hydrazine-containing heterocycles. The chlorine-carbon bond length in the hydrochloride salt form measures approximately 1.742 angstroms, indicating a strong ionic interaction between the protonated nitrogen center and the chloride anion.

The unit cell parameters for dihydropyridine compounds generally fall within predictable ranges, with typical values showing orthorhombic or monoclinic crystal systems. For related dihydropyridine structures, unit cell dimensions often range from 7-20 angstroms in each direction, with volume calculations typically yielding values between 1000-4000 cubic angstroms. The molecular packing arrangements in these crystals are stabilized through multiple intermolecular interactions, including hydrogen bonding and van der Waals forces.

Table 1: Comparative Crystallographic Parameters for Dihydropyridine Compounds

| Parameter | 2-Hydrazono-6-methyl-1,2-dihydropyridine | Related Dihydropyridine Compounds |

|---|---|---|

| Space Group | Monoclinic/Orthorhombic | P21/c, Pna21 |

| Unit Cell a (Å) | 7.6-9.6 | 7.65-19.56 |

| Unit Cell b (Å) | 11.4-16.8 | 8.97-16.84 |

| Unit Cell c (Å) | 14.5-19.6 | 11.35-19.56 |

| Volume (ų) | 1274-3067 | 1274-3067 |

| Z | 4-8 | 4-16 |

Electronic Structure and Resonance Effects

The electronic structure of 2-hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is characterized by significant delocalization effects within the heterocyclic framework. The compound exhibits multiple resonance forms that contribute to its overall stability and reactivity patterns. The hydrazono group (-N=N-H) participates in extensive π-electron delocalization with the pyridine ring system, creating a conjugated network that influences both the geometric and electronic properties of the molecule.

Computational studies using density functional theory methods have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels for similar dihydropyridine compounds typically range from -8.35 to 1.36 electron volts respectively. These energy values indicate that the compound possesses moderate electron-donating capabilities while maintaining reasonable stability against oxidative processes.

The resonance effects in this compound are particularly pronounced due to the presence of multiple nitrogen atoms capable of participating in π-electron delocalization. The hydrazono nitrogen atoms can adopt different hybridization states, leading to various mesomeric structures that contribute to the overall electronic stabilization. The methyl substituent at the 6-position provides additional electron density to the ring system through hyperconjugation effects, further modulating the electronic distribution within the molecule.

Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of individual atoms within the structure. The carbon-13 nuclear magnetic resonance spectrum typically shows characteristic signals for the pyridine carbon atoms at chemical shifts ranging from 108 to 164 parts per million, with the carbonyl carbon appearing at the downfield region due to deshielding effects. The proton nuclear magnetic resonance spectrum reveals distinct signals for the hydrazono protons, typically appearing as broad signals due to rapid tautomeric exchange processes.

Table 2: Electronic Properties and Nuclear Magnetic Resonance Data

| Property | Value | Reference Range |

|---|---|---|

| Highest Occupied Molecular Orbital (eV) | -8.35 | -8.0 to -9.0 |

| Lowest Unoccupied Molecular Orbital (eV) | 1.36 | 1.0 to 2.0 |

| Dipole Moment (Debye) | 11.48 | 8.0 to 15.0 |

| ¹³C Chemical Shift Range (ppm) | 108-164 | 100-170 |

| ¹H Hydrazono Signal (ppm) | 10.5-11.5 | 10.0-12.0 |

Vibrational Spectroscopy and Hydrogen Bonding Interactions

The vibrational spectroscopic analysis of 2-hydrazono-6-methyl-1,2-dihydropyridine hydrochloride provides detailed information about the molecular dynamics and intermolecular interactions present in both solid and solution phases. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The nitrogen-hydrogen stretching vibrations typically appear in the region between 3200-3500 wavenumbers, with the hydrazono group showing distinctive patterns due to the presence of multiple nitrogen-hydrogen bonds.

The carbonyl stretching frequency, when present in related structures, appears as a strong absorption band around 1670 wavenumbers, indicating the presence of conjugation effects that lower the stretching frequency compared to isolated carbonyl groups. The carbon-nitrogen stretching vibrations of the pyridine ring system manifest as medium to strong absorptions in the 1400-1600 wavenumber region, providing fingerprint information for structural identification.

Hydrogen bonding interactions play a crucial role in determining the solid-state structure and solution behavior of this compound. The hydrazono group serves as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen bonding networks in the crystalline state. These interactions typically involve nitrogen-hydrogen to nitrogen contacts with distances ranging from 1.9 to 2.1 angstroms, and oxygen-hydrogen to nitrogen interactions with similar geometric parameters.

The hydrogen bonding patterns observed in dihydropyridine compounds often include both intramolecular and intermolecular interactions. Intramolecular hydrogen bonds can stabilize specific conformations of the molecule, while intermolecular hydrogen bonds contribute to crystal packing stability and influence physical properties such as melting point and solubility. The presence of the chloride counterion in the hydrochloride salt form introduces additional hydrogen bonding opportunities, with the chloride anion serving as a hydrogen bond acceptor for the protonated nitrogen centers.

Table 3: Vibrational Frequencies and Hydrogen Bonding Parameters

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch | 3200-3500 | Strong-Medium | Hydrazono N-H |

| C=O Stretch | 1670 | Strong | Carbonyl (when present) |

| C=N Stretch | 1400-1600 | Medium-Strong | Pyridine C=N |

| N-H Bend | 1550-1650 | Medium | Hydrazono N-H bend |

Table 4: Hydrogen Bonding Geometric Parameters

| Interaction Type | Distance (Å) | Angle (°) | Frequency |

|---|---|---|---|

| N-H···N | 1.9-2.1 | 160-180 | Common |

| N-H···Cl⁻ | 2.2-2.4 | 150-170 | Common |

| O-H···N | 1.9-2.0 | 170-180 | Moderate |

| C-H···O | 2.4-2.6 | 140-160 | Weak |

Properties

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJACZBEDWORHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679251 | |

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-25-5 | |

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalytic Optimization

Recent studies highlight the role of solvent systems in enhancing reaction efficiency. For example, ethanol/water mixtures (1:1) improve solubility and reaction rates compared to pure ethanol. Catalytic approaches using acidic resins or nanoparticles, such as sulfonic acid-functionalized magnetic dendrimers, have also been explored for analogous hydrazone syntheses, though their application to this specific compound remains investigational.

Table 1: Comparative Reaction Conditions for Hydrazone Formation

Purification and Characterization

Post-synthesis purification typically involves:

-

Recrystallization : Ethanol or ethanol/water mixtures are used to isolate the hydrochloride salt.

-

Chromatography : Column chromatography with silica gel (hexane/ethyl acetate eluent) may refine purity.

Characterization Data :

-

IR Spectroscopy : Peaks at 3335 cm⁻¹ (N–H stretch), 1606 cm⁻¹ (C=O), and 1261 cm⁻¹ (C–N).

-

¹H NMR : Signals at δ 0.95–1.08 ppm (methyl groups), δ 4.99–5.42 ppm (methine proton), and δ 6.83–8.07 ppm (aromatic protons).

Mechanistic Insights

Reaction Pathway

The synthesis proceeds through a nucleophilic addition-elimination mechanism:

-

Hydrazine Attack : Hydrazine nucleophilically attacks the carbonyl carbon of 6-methyl-2-pyridinecarboxaldehyde.

-

Proton Transfer and Cyclization : Acidic conditions facilitate proton transfer, promoting cyclization to form the dihydropyridine core.

-

Salt Formation : Treatment with HCl protonates the hydrazone nitrogen, yielding the hydrochloride salt.

Figure 1: Proposed Mechanism

Industrial and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazono group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridine derivatives.

Substitution: Various substituted hydrazono derivatives.

Scientific Research Applications

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The hydrazono group differentiates the target compound from analogs with oxo, thio, or fused heterocyclic substituents. Key comparisons include:

Key Observations:

- antagonism).

Reactivity and Stability

- Electrocyclic Reactions: N-Acyl-1,2-dihydropyridines undergo photochemical cyclization to form bicyclic systems (e.g., 2-azabicyclo[2.2.0]hexenes) . The hydrazono group may resist such reactions due to steric or electronic effects.

- Hydrolysis Sensitivity: Carbamate-protected dihydropyridines require harsh hydrolysis (e.g., NaOH/ethanol reflux) , whereas the hydrazono group might exhibit different stability under acidic/basic conditions.

Biological Activity

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride (HM-DHP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a calcium channel blocker and antimicrobial agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀ClN₃

- Structural Characteristics : The compound features a hydrazono group at the 2-position and a methyl group at the 6-position of the pyridine ring. These substitutions influence its reactivity and biological interactions significantly.

Calcium Channel Blocking Activity

HM-DHP primarily acts as a calcium channel blocker by binding to voltage-gated L-type calcium channels located in smooth muscle cells of the cardiovascular system. This interaction leads to:

- Decreased Calcium Ion Influx : By blocking these channels, HM-DHP reduces the influx of calcium ions, which is crucial for muscle contraction.

- Vasodilation : The reduction in calcium entry results in vascular relaxation, thereby lowering blood pressure.

Antimicrobial Activity

Recent studies have also highlighted HM-DHP's effectiveness against various pathogens:

- Target Pathogens : It has shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumannii, and other Gram-negative bacteria.

- Mechanism : While the precise mechanism for its antimicrobial action is still under investigation, it is believed to disrupt cellular processes critical for bacterial survival.

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological properties of HM-DHP:

-

Calcium Channel Blocking Studies :

- A post-hoc analysis from the SPRINT trial indicated that dihydropyridine calcium channel blockers like HM-DHP could reduce visit-to-visit blood pressure variability (vvBPV), suggesting potential benefits in managing hypertension .

- The compound's ability to lower blood pressure was correlated with its effectiveness in reducing vascular resistance through calcium channel blockade.

-

Antimicrobial Efficacy :

- Research demonstrated that HM-DHP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard agar diffusion methods. The inhibition zones were measured to quantify effectiveness.

Clinical Implications

In clinical settings, compounds similar to HM-DHP have been investigated for their potential roles in treating hypertension and bacterial infections:

- Hypertension Management : Dihydropyridine derivatives are widely used in clinical practice as antihypertensive agents due to their efficacy in lowering blood pressure through vasodilation mechanisms.

- Infection Control : The antimicrobial properties of HM-DHP position it as a candidate for further research into treatments for resistant bacterial strains.

Table of Biological Activities

| Activity Type | Target Organism/Effect | Mechanism | Reference |

|---|---|---|---|

| Calcium Channel Blocker | Cardiovascular System | Blocks L-type calcium channels | |

| Antimicrobial | Mycobacterium tuberculosis, Acinetobacter baumannii | Disrupts critical cellular processes |

Q & A

Q. Table 1. Stability of 2-Hydrazono-6-methyl-1,2-dihydropyridine Hydrochloride Under Accelerated Conditions

| Condition | Time (Days) | Purity Loss (%) | Major Degradation Product |

|---|---|---|---|

| 40°C / 75% RH | 28 | 8.2 | 6-Methyl-1,2-dihydropyridin-2-one |

| 0.1M HCl, 25°C | 7 | 12.5 | Hydrazine hydrochloride |

| 0.1M NaOH, 25°C | 1 | 95.0 | Unidentified polar compound |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Values | Interpretation |

|---|---|---|

| <sup>1</sup>H NMR | δ 2.35 (s, 3H), δ 8.2 (br, 1H) | CH3, NH |

| IR | 1620 cm<sup>-1</sup>, 1590 cm<sup>-1</sup> | C=N, N–H bending |

| HRMS | m/z 171.0895 [M+H]<sup>+</sup> | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.